molecular formula C13H17NO7S B3020514 2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid CAS No. 338793-98-9

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid

Cat. No. B3020514
CAS RN: 338793-98-9
M. Wt: 331.34
InChI Key: VJSGDCYNMNQDFU-UHFFFAOYSA-N
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Description

The compound “2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid” is a complex organic molecule. It contains several functional groups, including a benzyl group, an amino group, a sulfonyl group, and a carboxylic acid group. The presence of these functional groups suggests that this compound might have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl, amino, sulfonyl, and acetic acid groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would be largely determined by its functional groups. For example, the amino group could participate in acid-base reactions, the sulfonyl group could undergo substitution reactions, and the carboxylic acid group could be involved in esterification reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be influenced by its molecular structure and the functional groups it contains .

Scientific Research Applications

Solubilizing Protective Group for Self-Assembled Monolayers (SAMs)

The 3,4-dimethoxybenzyl group serves as an effective protective group for the thiol moiety in SAMs. These self-assembled monolayers are frequently used in diverse applications. However, the low solubility of their precursors can hinder their formation. By introducing the 3,4-dimethoxybenzyl group, the solubility and stability of the precursor improve. During monolayer formation, this protective group is cleaved off, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid). The resulting SAMs maintain the same structure and quality as those obtained from unprotected thiols .

Synthesis of Novel Amides

Researchers have synthesized a series of novel amides starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid. These amides were prepared using 2,3-dimethoxybenzamides and 3-acetoxy-2-methylbenzamides. The latter were obtained in high yields (40–72%). These amides exhibit potential antioxidant and antibacterial activities .

Potential Applications in Organic Transistors

While not yet fully explored, the compound’s unique structure suggests potential applications in organic transistors. Its stability and solubility properties could contribute to lower contact resistance and improved device performance .

Surface Modification and Functionalization

The 3,4-dimethoxybenzyl group can be used for surface modification and functionalization. By incorporating this protective group, researchers can enhance the properties of various materials, such as nanoparticles, surfaces, and polymers.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could pose a fire hazard. Its toxicity would depend on factors like its reactivity and the nature of its breakdown products .

Future Directions

The future research directions for this compound could include studying its synthesis, investigating its chemical properties, exploring its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

2-[2-[(3,4-dimethoxyphenyl)methylamino]-2-oxoethyl]sulfonylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO7S/c1-20-10-4-3-9(5-11(10)21-2)6-14-12(15)7-22(18,19)8-13(16)17/h3-5H,6-8H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSGDCYNMNQDFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)CS(=O)(=O)CC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2-((3,4-Dimethoxybenzyl)amino)-2-oxoethyl)sulfonyl)acetic acid

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